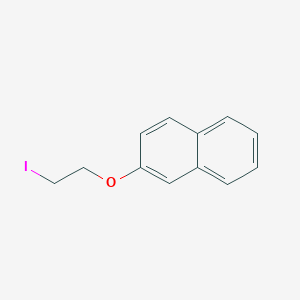

2-(2-Iodoethoxy)naphthalene

描述

属性

分子式 |

C12H11IO |

|---|---|

分子量 |

298.12 g/mol |

IUPAC 名称 |

2-(2-iodoethoxy)naphthalene |

InChI |

InChI=1S/C12H11IO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |

InChI 键 |

WMJWRFMPDURRKN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCI |

产品来源 |

United States |

科学研究应用

Synthesis of Novel Compounds

2-(2-Iodoethoxy)naphthalene serves as a precursor in the synthesis of various derivatives, which have shown promising biological activities. For instance, it can be utilized in the synthesis of naphthyl derivatives that exhibit antimicrobial properties. A study demonstrated that modifications to the naphthalene structure could enhance its efficacy against certain bacterial strains, indicating its potential as a scaffold for drug development .

Research has indicated that compounds derived from this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Several derivatives have been tested against gram-positive and gram-negative bacteria, showing varying degrees of effectiveness. Modifications to the ethoxy group have been linked to increased potency .

- Anticancer Properties : Some studies have focused on the cytotoxic effects of naphthalene derivatives on cancer cell lines. In vitro assays revealed that specific modifications could lead to compounds with low micromolar IC50 values, suggesting potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of naphthalene derivatives highlighted the role of structural modifications. The study found that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Table 1: Summary of Antimicrobial Activities

| Compound | Activity Type | Effective Against | Reference |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | |

| Naphthyl Derivative A | Antimicrobial | S. aureus | |

| Naphthyl Derivative B | Anticancer | Various cancer cell lines |

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, derivatives synthesized from this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain structural modifications led to significant reductions in cell viability, implicating these compounds as candidates for further development into anticancer drugs .

相似化合物的比较

2-Ethoxynaphthalene (Naphthalene, 2-ethoxy-)

2-Methoxynaphthalene

2-Ethoxy-1-iodonaphthalene

2-(Iodomethyl)naphthalene

2,7-Dimethoxynaphthalene

Data Tables

Table 1. Physical and Thermodynamic Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Application |

|---|---|---|---|---|

| This compound | 298.12 | Not reported | ~1.4 (predicted) | Organic synthesis |

| 2-Ethoxynaphthalene | 172.22 | 274–276 | 1.06 | Perfumery, flavoring |

| 2-Methoxynaphthalene | 158.20 | 274 | 1.12 | UV stabilizers |

| 2-(Iodomethyl)naphthalene | 268.09 | 331.9 | 1.69 | Pharmaceutical intermediates |

常见问题

Basic: What are the recommended synthetic routes for 2-(2-Iodoethoxy)naphthalene, and how can reaction efficiency be optimized?

Answer:

The compound can be synthesized via Williamson ether synthesis by reacting 2-naphthol with 1,2-diiodoethane under basic conditions (e.g., NaOH or KOH). Key optimization steps include:

- Using anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis of the iodoethane intermediate.

- Maintaining a stoichiometric excess of 1,2-diiodoethane (1.5–2.0 equivalents) to drive the reaction to completion.

- Adding catalytic potassium iodide (KI) to enhance nucleophilic substitution efficiency.

Purification via column chromatography (silica gel, hexane:EtOAc 4:1) ensures high purity. Yield improvements are achievable by controlling reaction temperature (60–80°C) and inert atmosphere (N₂) .

Advanced: How does the iodoethoxy group influence the electronic structure and reactivity of naphthalene in cross-coupling reactions?

Answer:

The iodine atom in the ethoxy group acts as a leaving group , enabling participation in transition metal-catalyzed reactions (e.g., Ullmann or Suzuki couplings). Computational studies (DFT) reveal:

- Polarization of the C–I bond , increasing electrophilicity at the adjacent carbon.

- Enhanced reactivity with palladium catalysts due to iodine’s ability to stabilize transition states.

Experimental validation via X-ray photoelectron spectroscopy (XPS) confirms electron-withdrawing effects, while ¹³C NMR shows downfield shifts (~30 ppm) for the iodine-bearing carbon .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H NMR : Aromatic protons on naphthalene appear at δ 7.2–8.5 ppm; ethoxy protons (CH₂I) resonate at δ 3.5–4.5 ppm as a triplet due to coupling with iodine (²J ~ 6 Hz).

- ¹³C NMR : The iodine-bearing carbon appears at ~30 ppm, while naphthalene carbons range from δ 120–140 ppm.

- IR Spectroscopy : C–O–C stretching at ~1100 cm⁻¹ and C–I stretching at ~500 cm⁻¹.

- HRMS : Molecular ion [M]⁺ at m/z 298 (C₁₂H₁₁IO₂) confirms molecular weight .

Advanced: What are the mechanistic pathways for the thermal degradation of this compound?

Answer:

Thermal degradation proceeds via homolytic cleavage of the C–I bond, generating iodine radicals and naphthoxy intermediates. Key steps:

Radical recombination forms polycyclic aromatic hydrocarbons (PAHs) .

GC-MS identifies ethylene and iodinated byproducts (e.g., HI).

Mitigation strategies :

- Store the compound under inert gas (Ar) at –20°C .

- Add radical scavengers (e.g., BHT) to suppress degradation .

Basic: What parameters are critical for designing in vitro toxicity studies of this compound?

Answer:

- Cell Lines : Use hepatocytes (e.g., HepG2) to assess metabolic activation.

- Exposure Duration : 24–48 hr treatments to capture acute effects.

- Assays :

- MTT assay for cytotoxicity (IC₅₀ determination).

- ROS detection kits (e.g., DCFH-DA) for oxidative stress.

- Controls : Include naphthalene as a positive control and validate with comet assays for DNA damage .

Advanced: How can computational models predict the environmental fate of this compound?

Answer:

- QSAR Models : Predict logP (~3.5) and biodegradability (BIOWIN score < 2.2 suggests low persistence).

- Molecular Dynamics (MD) Simulations : Track hydrolysis rates in aquatic environments (half-life ~14 days at pH 7).

- Docking Studies : Identify binding affinities with cytochrome P450 enzymes (CYP1A1/2) for hydroxylation pathways .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

- Standardize Reagents : Use anhydrous NaH and freshly distilled 1,2-diiodoethane.

- Reaction Conditions : Maintain N₂ atmosphere, 60–80°C, and monitor progress via TLC (Rf ~0.5 in hexane:EtOAc).

- Purification : Column chromatography (silica gel) with consistent eluent ratios.

- Reporting : Document yields, spectral data, and batch-specific variations .

Advanced: How to resolve contradictions in catalytic activity data for palladium-mediated reactions involving this compound?

Answer:

- Controlled Experiments : Vary catalysts (Pd(OAc)₂ vs. PdCl₂), ligands (XPhos vs. PPh₃), and bases (K₂CO₃ vs. Cs₂CO₃).

- Kinetic Analysis : Use HPLC to track reaction progress and calculate rate constants.

- Meta-Analysis : Compare solvent polarity (DMF vs. THF) and temperature effects across studies.

- XRD Validation : Confirm product structures to rule out isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。